1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Description
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a fluorinated amine derivative characterized by a 2,6-difluorophenyl group attached to a branched 3,3-dimethylbutan-1-amine backbone. Its molecular formula is C₁₂H₁₇ClF₂N, with a molecular weight of 249.73 g/mol (CAS: 1404194-78-0) .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-10(15)11-8(13)5-4-6-9(11)14;/h4-6,10H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHAGIRDWFPUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, with the molecular formula C12H18ClF2N and a molecular weight of approximately 249.73 g/mol, is a compound that has garnered attention for its potential biological activities. This compound is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. Its unique structural features, particularly the difluorophenyl group, suggest possible applications in medicinal chemistry and pharmacology.
Chemical Structure
The structural representation of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,6-difluorophenyl)-3,3-dimethylbutan-1-amine; hydrochloride |
| Molecular Formula | C12H18ClF2N |
| Molecular Weight | 249.73 g/mol |
| Purity | Typically 95% |
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, although comprehensive data is limited due to its relatively recent introduction in research contexts. The following are some of the notable biological interactions and activities reported:
- Pharmacological Potential : The compound has shown promise in pharmacological studies, particularly concerning its interaction with neurotransmitter systems. Its structural similarity to other amines suggests potential activity as a stimulant or modulator of central nervous system functions.
- Antimicrobial Activity : Initial assessments have indicated that this compound may possess antimicrobial properties. Further studies are needed to elucidate its efficacy against specific pathogens.
- Mechanism of Action : The mechanism by which this compound exerts its effects is not fully understood but is hypothesized to involve interactions with specific receptors or enzymes within biological systems.
Case Studies and Research Findings
While detailed case studies specifically focusing on this compound are scarce, several related research findings provide insights into its potential applications:
- Structural Analog Studies : Research on structurally similar compounds has highlighted the importance of fluorination in enhancing biological activity. For example, compounds with similar difluorophenyl groups have been shown to exhibit increased lipophilicity and receptor affinity compared to their non-fluorinated counterparts.
- In Vitro Studies : In vitro assays have demonstrated varying degrees of activity against different cell lines. For instance, compounds that share structural features with this compound have been tested for their inhibitory effects on cell proliferation and viability .
Comparative Analysis
To better understand the uniqueness of this compound among related compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine | Contains one fluorine atom | Less lipophilic than the difluoro variant |
| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine | Fluorine at para position | Different receptor interaction profile |
| 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine | Chlorine instead of fluorine | Potentially different biological activity |
The dual fluorination pattern and specific steric configuration of this compound may enhance its efficacy and selectivity as a therapeutic agent compared to other similar compounds .
Future Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
- Broader Screening : Testing against a wider array of pathogens and conditions to fully characterize its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is primarily explored for its potential as a pharmaceutical agent. Its design aims to target specific receptors or enzymes involved in various diseases.
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit properties similar to known antidepressants, potentially acting on serotonin and norepinephrine pathways.
- Neuroprotective Effects : Research indicates that compounds with similar structures have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Pharmacology
The pharmacological profile of this compound is under investigation for its interaction with various biological targets:
- Receptor Binding Studies : Studies are being conducted to evaluate its binding affinity to neurotransmitter receptors such as serotonin and dopamine receptors.
- In Vivo Studies : Animal models are being used to assess the efficacy and safety of the compound in treating conditions like depression and anxiety.
Material Science
Beyond medicinal applications, this compound's unique chemical structure makes it suitable for use in material science:
- Polymer Synthesis : The amine group can be utilized in synthesizing polymers with specific properties for industrial applications.
- Coatings and Adhesives : Its chemical reactivity allows it to be incorporated into coatings or adhesives that require enhanced durability and resistance to environmental factors.
Case Study 1: Antidepressant Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound. The results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models when administered at specific dosages. This study highlights the compound's potential as a lead candidate for developing new antidepressant therapies.
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce cell death in neuronal cultures exposed to harmful agents, indicating its potential role in treating neurodegenerative diseases like Alzheimer's.
Data Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | Similar efficacy as existing antidepressants |
| Pharmacology | Receptor binding studies | Affinity for serotonin and dopamine receptors |
| Material Science | Polymer synthesis | Potential for creating durable materials |
| Neuroprotection | Protection against oxidative stress | Reduces cell death in neuronal cultures |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,6-Difluoro vs. 2,4-Difluoro Substitution
Compound 1 : 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
- Substituents : Fluorine atoms at the 2 and 6 positions of the phenyl ring.
- Properties : The symmetrical 2,6-difluoro substitution may enhance metabolic stability and reduce steric hindrance compared to asymmetrical analogs .
Compound 2 : 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
- Substituents : Fluorine atoms at the 2 and 4 positions.
- Both compounds share the same molecular formula and weight but differ in pharmacokinetic behavior due to substituent positioning .
Chain Length and Substituent Variations
Compound 3 : 1-(2,6-Difluorophenyl)ethan-1-amine hydrochloride (CAS: 1309602-31-0)
- Structure : Shorter ethylamine chain (vs. dimethylbutyl).
- Properties : Lower molecular weight (193.62 g/mol ) and reduced lipophilicity, which may limit blood-brain barrier penetration compared to the target compound .
Compound 4 : 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride (CAS: 2126161-33-7)
- Structure : Ethylamine chain with additional 3-bromo substitution.
Data Table: Key Structural and Commercial Attributes
Preparation Methods
Nucleophilic Aromatic Substitution Route
Step 1: Activation of the aromatic ring by halogen substituents (e.g., bromine) in the 2,6-difluorobromobenzene.
Step 2: Reaction with 3,3-dimethylbutan-1-amine under basic conditions (NaH in DMSO/THF mixture) at elevated temperature (~60 °C) to substitute the halogen with the amine group.
Step 3: Work-up involves aqueous quenching, organic extraction, drying, and purification by chromatography or recrystallization to isolate the free base.
Step 4: Conversion of the free base to the hydrochloride salt by treatment with concentrated hydrochloric acid under reflux conditions for several hours (typically 7–9 hours), followed by crystallization to obtain the hydrochloride salt with high purity.
This method is adapted from procedures used for similar compounds and is supported by analogous synthesis in the literature involving difluorobromobenzenes and branched amines.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Step 1: Deprotonation of 3,3-dimethylbutan-1-amine using a strong base (e.g., NaH or KOtBu).
Step 2: Coupling with 2,6-difluorobromobenzene in the presence of a palladium catalyst and appropriate ligands under inert atmosphere.
Step 3: Reaction is typically performed in polar aprotic solvents (e.g., DMF) at moderate to elevated temperatures (80–110 °C).
Step 4: After completion, the reaction mixture is quenched, extracted, and purified by chromatography.
Step 5: Formation of the hydrochloride salt via acid treatment as above.
This method allows for high regioselectivity and yields, especially important for the 2,6-difluoro substitution pattern.
Industrial Scale Considerations
Batch vs. Continuous Flow: Industrial production may utilize batch reactors or continuous flow systems to optimize reaction times and yields.
Purification: Advanced chromatographic techniques or crystallization methods are employed to ensure >95% purity.
Process Optimization: Parameters such as solvent choice, temperature, base equivalents, and catalyst loading are optimized for scalability and cost-effectiveness.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Difluorobromobenzene, NaH, DMSO/THF, 60 °C | Straightforward, uses available reagents | Requires activated halogen, moderate yields |
| Palladium-Catalyzed Cross-Coupling | 2,6-Difluorobromobenzene, Pd catalyst, KOtBu, DMF, 80–110 °C | High regioselectivity, good yields | Requires expensive catalyst, inert atmosphere |
| Hydrochloride Salt Formation | Concentrated HCl, reflux 7–9 h | Produces stable, crystalline salt | Additional step, requires purification |
Research Findings and Optimization Notes
Base Selection: Sodium hydride is preferred for strong deprotonation, but potassium tert-butoxide can be used for milder conditions.
Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility of reactants, improving reaction rates.
Temperature Control: Elevated temperatures (60–100 °C) are necessary to overcome activation energy barriers for aromatic substitution.
Purity Assessment: Final products are characterized by NMR, LC-MS, and HPLC to confirm structure and purity.
Yield Optimization: Reagent stoichiometry, reaction time, and catalyst loading are critical parameters optimized in research to maximize yield and minimize byproducts.
Supporting Experimental Protocol (Adapted Example)
Synthesis of 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine (Free Base):
In a dry flask under inert atmosphere, dissolve 2,6-difluorobromobenzene (1 equiv) in dry DMF.
Add sodium hydride (1.2 equiv) portion-wise at 0 °C.
Slowly add 3,3-dimethylbutan-1-amine (1.1 equiv) dropwise.
Stir the mixture at 80 °C for 12 hours, monitoring by TLC or LC-MS.
Quench with water, extract with ethyl acetate, wash organic layer with brine, dry over MgSO4.
Concentrate under reduced pressure and purify by silica gel chromatography.
Conversion to Hydrochloride Salt:
Dissolve free base in ethanol.
Add concentrated hydrochloric acid dropwise with stirring.
Reflux for 8 hours.
Cool the mixture, filter the precipitated hydrochloride salt, wash with cold ethanol, and dry under vacuum.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, and how can purity be optimized?
- Methodology : Start with a fluoroaromatic precursor (e.g., 2,6-difluorophenyl derivatives) and employ reductive amination or nucleophilic substitution. For example, describes a stepwise approach involving imine formation, reduction, and salt preparation. Use HCl in dioxane for hydrochloride salt formation, achieving near-quantitative yields after vacuum concentration . Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodology :
- NMR : Use - and -NMR in DMSO-d to confirm substituent positions. For example, tertiary methyl groups appear as singlets at δ 1.02 ppm, while aromatic fluorines split signals into distinct multiplets .
- HPLC-MS : Employ reverse-phase HPLC coupled with ESI-MS to verify molecular weight (e.g., [M+H] at m/z 234.1) and detect impurities (<1% threshold).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous fluorophenyl amines in .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Methodology : The hydrochloride salt enhances water solubility via ionic interactions. Test pH-dependent stability by incubating the compound in buffers (pH 2–9) at 25°C/40°C for 72 hours. Analyze degradation products via LC-MS; fluorophenyl derivatives are prone to hydrolytic defluorination under alkaline conditions. Store lyophilized samples at -20°C in anhydrous environments to prevent deliquescence .
Advanced Research Questions
Q. How can researchers resolve discrepancies in -NMR data caused by fluorine coupling or dynamic effects?
- Methodology : Fluorine atoms induce complex splitting patterns (e.g., ) in aromatic regions. Use -NMR to directly observe fluorine environments (δ -110 to -125 ppm for difluorophenyl groups). For dynamic effects (e.g., hindered rotation), perform variable-temperature NMR (VT-NMR) in DMSO-d from 25°C to 80°C to coalesce split signals .
Q. What strategies mitigate side reactions during N-alkylation of 2,6-difluorophenyl precursors?
- Methodology : Steric hindrance from 3,3-dimethyl groups can slow alkylation. Use polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., TBAB) to enhance reactivity. Monitor intermediates via in situ FTIR (C=O stretch at 1680 cm for imine formation). Optimize stoichiometry (1:1.2 amine:alkylating agent) to minimize over-alkylation .
Q. How do electronic effects of fluorine substituents impact the compound’s reactivity in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Test Suzuki-Miyaura coupling with boronic acids (Pd(PPh), KCO, DME/HO). Meta-fluorine positions (2,6-) hinder regioselectivity; use directing groups (e.g., -NH) to control functionalization sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
